molecular formula C16H24N2O2 B14264941 1,3,9,11-Dodecatetraene-5,8-dione, 1,12-bis(dimethylamino)- CAS No. 180724-31-6

1,3,9,11-Dodecatetraene-5,8-dione, 1,12-bis(dimethylamino)-

Katalognummer: B14264941
CAS-Nummer: 180724-31-6
Molekulargewicht: 276.37 g/mol
InChI-Schlüssel: ZUGLKTTUBGQYJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,9,11-Dodecatetraene-5,8-dione, 1,12-bis(dimethylamino)- is a complex organic compound characterized by its unique structure and functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,9,11-Dodecatetraene-5,8-dione, 1,12-bis(dimethylamino)- typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include dimethylamine and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and batch processing. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the quality and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,3,9,11-Dodecatetraene-5,8-dione, 1,12-bis(dimethylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into more reduced forms, often involving hydrogenation.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield different diketone derivatives, while reduction could produce more saturated compounds.

Wissenschaftliche Forschungsanwendungen

1,3,9,11-Dodecatetraene-5,8-dione, 1,12-bis(dimethylamino)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1,3,9,11-Dodecatetraene-5,8-dione, 1,12-bis(dimethylamino)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3,6,10-Dodecatetraene, 3,7,11-trimethyl-, (Z,E)-: A similar compound with a different substitution pattern.

    α-Farnesene: Another related compound with similar structural features.

Uniqueness

1,3,9,11-Dodecatetraene-5,8-dione, 1,12-bis(dimethylamino)- is unique due to its specific functional groups and structural arrangement, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

180724-31-6

Molekularformel

C16H24N2O2

Molekulargewicht

276.37 g/mol

IUPAC-Name

1,12-bis(dimethylamino)dodeca-1,3,9,11-tetraene-5,8-dione

InChI

InChI=1S/C16H24N2O2/c1-17(2)13-7-5-9-15(19)11-12-16(20)10-6-8-14-18(3)4/h5-10,13-14H,11-12H2,1-4H3

InChI-Schlüssel

ZUGLKTTUBGQYJI-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C=CC=CC(=O)CCC(=O)C=CC=CN(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.